4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid
Description
Significance of Aryl Ether Carboxylic Acids in Contemporary Chemical Synthesis and Materials Science
Aryl ether carboxylic acids are a cornerstone in the synthesis of high-performance engineering thermoplastics, most notably the Poly(Aryl Ether Ketone) (PAEK) family. wikipedia.org These polymers are renowned for their exceptional combination of properties, including high thermal stability, robust mechanical strength, and outstanding resistance to chemical degradation. wikipedia.org The fundamental structure of these materials consists of aromatic rings linked by ether (-O-) and ketone (-CO-) groups.
The carboxylic acid moiety (-COOH) on monomers is particularly significant for several reasons:
Polymerization Handle: It serves as a reactive site for creating polyesters or, more commonly, for derivatization into other functional groups suitable for polymerization. For instance, it can be used to synthesize specific monomers for polycondensation reactions.
Property Modification: The incorporation of carboxylic acid groups directly into the polymer backbone can modify the final material's properties. These polar groups can enhance adhesion, alter solubility, and provide sites for cross-linking or post-polymerization modification. canada.carsc.org
Monomer Synthesis: Carboxylic acids are often the final product of the oxidation of more readily available alkyl-substituted aromatic compounds, representing a key step in creating high-purity monomers essential for achieving high molecular weight polymers. google.com
The strategic design of aryl ether carboxylic acid monomers allows chemists to fine-tune the properties of the resulting polymers, tailoring them for demanding applications in aerospace, medical implants, and electronics. wikipedia.org
Contextualization of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid within the Landscape of Phenoxyphenoxy-Containing Molecular Architectures
The molecular architecture of this compound is distinguished by its phenoxyphenoxy core structure, which is connected to a benzoic acid via a flexible ethoxy (-OCH₂CH₂O-) linker. This places it in a unique position compared to simpler, more rigid analogues like 4-(4-phenoxyphenoxy)benzoic acid. google.com
The phenoxyphenoxy group itself is a well-established building block that imparts significant thermal stability. However, the introduction of the two-carbon ethoxy bridge introduces a degree of conformational flexibility into the molecule. In the context of polymer science, this has predictable consequences for the properties of materials derived from it.
| Property | Impact of Rigid Linker (e.g., Direct Bond) | Impact of Flexible Ethoxy Linker |
| Glass Transition Temp (Tg) | Generally higher due to restricted chain motion | Generally lower, enhancing processability |
| Crystallinity | May favor higher levels of crystallinity | Can disrupt chain packing, potentially reducing crystallinity |
| Solubility | Often limited to high-boiling polar aprotic solvents | Improved solubility in a wider range of organic solvents |
| Mechanical Properties | Leads to high modulus and strength but can be brittle | Can increase toughness and ductility |
This ability to modulate polymer properties by introducing flexible spacers like the ethoxy group is a critical tool for materials scientists. It allows for the design of "toughened" high-performance polymers that retain high thermal resistance while being less brittle and easier to process than their fully rigid counterparts.
Broad Research Directions and Challenges Associated with Complex Ether-Bridged Benzoic Acid Derivatives
The development of complex ether-bridged benzoic acids like this compound is driven by the continuous demand for new polymers with precisely tailored performance characteristics.
Broad Research Directions:
Novel PAEK Monomers: The primary research direction is the use of these compounds as monomers to create novel PAEKs. By systematically altering the length and nature of the ether bridge, researchers can develop a portfolio of polymers with a spectrum of properties, from ultra-rigid materials for structural components to more flexible variants for coatings and films. globethesis.com
Hyperbranched Polymers: The carboxylic acid functionality is also suitable for the synthesis of non-linear polymer architectures, such as hyperbranched poly(ether ketone)s. These materials possess unique properties, including lower viscosity and higher solubility compared to their linear analogues, making them attractive for applications in coatings and as processing aids.
Functional Materials: The terminal acid group can be readily functionalized, allowing for the attachment of various chemical moieties. This opens pathways to materials with specific optical, electronic, or biomedical properties.
Associated Challenges:
Synthetic Complexity: The synthesis of asymmetric diaryl ethers, particularly those with multiple ether linkages, presents significant challenges. Key difficulties include controlling the selectivity of the etherification reactions (avoiding side reactions) and achieving high yields. The classic Williamson ether synthesis is a common route, but requires careful optimization of reaction conditions (base, solvent, temperature) to be effective. rsc.orgnih.gov
Monomer Purity: Step-growth polymerization, the process used to make PAEKs, is extremely sensitive to monomer purity. Even small amounts of impurities can severely limit the final molecular weight of the polymer, thereby compromising its mechanical properties. google.com This necessitates rigorous purification steps (e.g., recrystallization, chromatography) which can be costly and time-consuming on an industrial scale. google.com
Characterization: Thorough characterization is essential to confirm the structure and purity of these complex monomers. This typically involves a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis, to ensure the monomer is suitable for polymerization. google.com
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-21(23)16-6-8-17(9-7-16)24-14-15-25-18-10-12-20(13-11-18)26-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLYHQOCRQIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnection Approaches for 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, outlining potential synthetic routes.
The most prominent functional group for disconnection is the carboxylic acid. This group can be formed through the oxidation of a benzylic methyl group, a common and robust industrial process. unizin.orgpressbooks.puborgoreview.com This leads to the precursor molecule, 4-[2-(4-phenoxyphenoxy)ethoxy]toluene (1) .
The ether linkages present two further opportunities for disconnection. The bond between the ethoxy group and the benzoic acid ring can be disconnected via a Williamson ether synthesis logic. masterorganicchemistry.comfrancis-press.com This approach identifies 4-phenoxyphenol (B1666991) (2) and a suitable two-carbon electrophile bearing the toluene (B28343) moiety, such as 1-(2-bromoethoxy)-4-methylbenzene (3) .
Alternatively, the diaryl ether bond within the 4-phenoxyphenol intermediate can be disconnected. This C-O bond is typically formed via a nucleophilic aromatic substitution, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This disconnection leads to phenol (B47542) (4) and an activated aryl halide like 4-halophenol (5) .
A second major retrosynthetic strategy involves forming the ethoxybenzoic acid framework first. This would begin with a protected 4-hydroxybenzoic acid, for instance, ethyl 4-hydroxybenzoate (B8730719) (6) . Alkylation of the phenolic hydroxyl group with 1-(4-phenoxyphenoxy)-2-bromoethane (7) would form the ether linkage, followed by hydrolysis of the ester to yield the final product. The intermediate (7) would itself be synthesized from 4-phenoxyphenol and a dihaloethane.
These disconnection strategies highlight the key reactions required for the synthesis: formation of a diaryl ether, formation of an alkyl aryl ether, and oxidation of a methyl group to a carboxylic acid.
Detailed Synthetic Routes to this compound from Precursor Molecules
Based on the retrosynthetic analysis, a plausible forward synthesis involves the sequential construction of the ether linkages followed by a final oxidation step.
The construction of the dual ether linkages in this compound relies on nucleophilic substitution reactions, specifically the formation of a diaryl ether and an alkyl aryl ether.
Diaryl Ether Formation (Ullmann Condensation): The synthesis of the key intermediate, 4-phenoxyphenol, can be achieved via an Ullmann condensation or a related copper-catalyzed C-O cross-coupling reaction. wikipedia.orgorganic-chemistry.org In a typical procedure, an alkali phenolate (B1203915) reacts with an activated aryl halide. For instance, the potassium salt of hydroquinone (B1673460) can be reacted with a halobenzene in the presence of a copper catalyst. A more direct route involves the coupling of phenol with a 4-haloanisole, followed by demethylation. Modern Ullmann-type reactions often employ soluble copper(I) catalysts with ligands such as diamines or phenanthroline, which allow for lower reaction temperatures and improved yields compared to the traditional high-temperature reactions using copper powder. organic-chemistry.org
Alkyl Aryl Ether Formation (Williamson Ether Synthesis): With the 4-phenoxyphenol intermediate in hand, the ethoxy bridge is installed via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.commiracosta.edu This reaction involves the deprotonation of 4-phenoxyphenol with a suitable base, such as potassium carbonate or sodium hydride, to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction. To construct the precursor for the target molecule, the phenoxide is reacted with a molecule like 1-(2-bromoethoxy)-4-methylbenzene. This reaction proceeds via a nucleophilic substitution mechanism. google.com
The final step in the proposed synthesis is the oxidation of the methyl group on the terminal benzene (B151609) ring to a carboxylic acid. The oxidation of alkyl side chains on an aromatic ring is a well-established transformation. orgoreview.comlibretexts.orglibretexts.org The benzene ring itself is generally resistant to strong oxidizing agents, allowing for the selective oxidation of the benzylic carbon. unizin.orgpressbooks.pub
This transformation is commonly carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. orgoreview.com However, for industrial-scale synthesis, catalytic oxidation using air or molecular oxygen is preferred. A widely used catalytic system involves a mixture of cobalt and manganese salts, often with a bromide promoter, in an acidic solvent like acetic acid. google.com The reaction is typically performed at elevated temperatures and pressures. The mechanism is complex, proceeding through a free-radical pathway involving benzylic radical intermediates. unizin.orgpressbooks.pub The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. orgoreview.comlibretexts.org
Table 1: Conditions for Catalytic Oxidation of Toluene Derivatives
| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Solvent | Product | Yield (%) | Reference |
| Cobalt(II) acetate (B1210297) / Manganese(II) acetate / HBr | Air | 150-250 | 1.5-3.0 | Acetic Acid | Terephthalic Acid | >95 | unizin.orgpressbooks.pub |
| VOTPP | O₂ | 145 | 0.8 | Toluene (reactant) | Benzoic Acid | ~20 (conversion) | |
| Co₃O₄ | O₂ | 150 | Ambient | None | Benzaldehyde (B42025)/Benzoic Acid | - | mdpi.com |
| Mn₃O₄/CNTs | O₂ | 140 | 1.0 | None | Benzaldehyde/Benzoic Acid | ~25 (conversion) | mdpi.com |
In multistep syntheses, it is often advantageous to protect reactive functional groups. The carboxylic acid group can be protected as an ester to prevent it from interfering with other reaction steps or to aid in purification. researchgate.netnih.gov
An alternative synthetic route could therefore begin with an ester of 4-hydroxybenzoic acid, such as methyl or ethyl 4-hydroxybenzoate. This starting material would undergo the sequence of etherification reactions as described above. The ester group is generally stable under the conditions used for both Ullmann and Williamson ether syntheses.
Exploration of Reaction Kinetics and Thermodynamic Parameters Governing the Synthesis
Catalytic Approaches and Their Impact on Yield and Selectivity
Catalysis is crucial for achieving high yield and selectivity in the synthesis of this compound.
Copper Catalysis in C-O Coupling: The Ullmann reaction for diaryl ether synthesis traditionally uses stoichiometric copper metal, but modern methods employ catalytic amounts of copper(I) or copper(II) salts. rsc.orgresearchgate.netjsynthchem.comacs.org The addition of ligands, such as N,N'-bis(2-phenylphenyl)oxalamide (BPPO), can significantly improve catalyst performance, allowing for lower catalyst loadings (0.2–2 mol %) and milder reaction conditions. acs.org The choice of catalyst and ligand system is critical for achieving high yields and minimizing side reactions. jsynthchem.com
Cobalt/Manganese/Bromide Catalysis in Oxidation: The industrial synthesis of aromatic carboxylic acids from alkylaromatics heavily relies on the Cobalt-Manganese-Bromide (CMB) catalyst system. google.comlexsung.comhzgbay.com
Cobalt: The cobalt salt, typically cobalt(II) acetate, is the primary catalyst that facilitates the initial abstraction of a benzylic hydrogen atom, initiating the free-radical chain reaction. acs.orgrsc.org
Bromide: A bromide source, such as HBr or NaBr, acts as a radical promoter. It helps to regenerate the active Co(III) species and facilitates the hydrogen abstraction step, significantly accelerating the reaction. research-nexus.net
The ratio of these components is critical; for instance, a high cobalt-to-manganese ratio can sometimes inhibit the reaction. asianpubs.org Proper tuning of this catalytic system is essential for maximizing the yield of the desired benzoic acid and minimizing the formation of byproducts like benzaldehyde or benzyl (B1604629) alcohol. research-nexus.net
Process Optimization and Scalability Considerations for this compound Production
For the large-scale production of this compound, several process optimization and scalability factors would need to be considered to ensure a safe, efficient, and cost-effective manufacturing process. These considerations would focus on the key Williamson ether synthesis step and the subsequent hydrolysis.
Key Optimization Parameters for Williamson Ether Synthesis:
| Parameter | Considerations for Optimization | Potential Impact on Scalability |
| Base | The choice of base is critical for the efficient formation of the 4-phenoxyphenoxide. Stronger bases like NaH or KH ensure complete deprotonation but can be hazardous on a large scale. Weaker bases like K2CO3 or Cs2CO3 are safer alternatives, though they may require higher temperatures or longer reaction times. jk-sci.com | The use of safer, less expensive, and easily handled bases is crucial for scalable production. The cost and availability of the base are also significant factors. |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are typically used to facilitate S(_N)2 reactions. jk-sci.com The choice of solvent will depend on reactant solubility, reaction temperature, and ease of removal during work-up. | On a large scale, solvent recovery and recycling are essential for economic and environmental reasons. The toxicity and environmental impact of the solvent are also major considerations. |
| Temperature | The reaction temperature will influence the rate of reaction. Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination. wikipedia.org Optimization involves finding a balance between a reasonable reaction time and minimizing by-product formation. | Precise temperature control is critical in large reactors to ensure consistent product quality and prevent runaway reactions. The energy costs associated with heating and cooling are also a factor. |
| Reactant Stoichiometry | The molar ratio of the reactants can be adjusted to maximize the yield of the desired product. Using a slight excess of one reactant may be necessary to drive the reaction to completion. | Optimizing stoichiometry is key to minimizing waste and reducing raw material costs in large-scale production. |
| Catalyst | While the traditional Williamson ether synthesis does not always require a catalyst, phase-transfer catalysts can be employed to improve the reaction rate and yield, especially when using weaker bases or in biphasic reaction systems. | The cost, efficiency, and recoverability of the catalyst are important for industrial applications. |
Hydrolysis Step Considerations:
The hydrolysis of the ethyl ester to the carboxylic acid can be achieved using either acidic or basic conditions. For large-scale production, a base-mediated hydrolysis followed by acidification is often preferred as it is generally faster and less corrosive to steel reactors than acid-catalyzed hydrolysis.
Investigation of Potential By-products and Their Formation Mechanisms During Synthesis
In the proposed synthesis of this compound, several potential by-products could be formed, primarily during the Williamson ether synthesis step. Understanding the mechanisms of their formation is crucial for developing strategies to minimize their presence in the final product.
Potential By-products and Their Formation Mechanisms:
| Potential By-product | Formation Mechanism | Mitigation Strategies |
| Alkene (from elimination) | If the alkyl halide is sterically hindered or if a strong, sterically hindered base is used, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an alkene. wikipedia.orgjk-sci.com In the case of ethyl 4-(2-bromoethoxy)benzoate, this would result in the formation of ethyl 4-(vinyloxy)benzoate. | Use of a primary alkyl halide (as proposed) minimizes this side reaction. wikipedia.org Employing a less sterically hindered base and maintaining a moderate reaction temperature can also favor substitution over elimination. |
| C-Alkylation Products | Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomers where the ethoxybenzoic acid moiety is attached to the carbon skeleton of the phenoxyphenol ring. jk-sci.com | The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |
| Di-alkylation of 4-phenoxyphenol | If there are any di-halo impurities in the starting materials or if the reaction conditions are not carefully controlled, it is possible to have di-alkylation on the 4-phenoxyphenol. | Using high-purity starting materials and controlling the stoichiometry of the reactants can minimize this. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of unreacted 4-phenoxyphenol and ethyl 4-(2-bromoethoxy)benzoate in the product mixture. | Optimizing reaction conditions (temperature, time, stoichiometry) and using an efficient purification method can remove unreacted starting materials. |
| Products of Self-Condensation | Under certain conditions, the halo-substituted benzoic acid ester could potentially undergo self-condensation reactions. | Careful control of reaction conditions, particularly the rate of addition of the base, can minimize these side reactions. |
Purification of the final product, likely through recrystallization or chromatography, would be essential to remove these by-products and any unreacted starting materials to achieve the desired purity of this compound.
Spectroscopic and Advanced Structural Elucidation of 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid
Vibrational Spectroscopy Applications for Structural Confirmation (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups and bond vibrations within a molecule. For 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid, these methods confirm the presence of its key structural components: a carboxylic acid, ether linkages, and multiple aromatic rings.
In the FTIR spectrum, a broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp peak around 1680–1710 cm⁻¹. The presence of multiple ether linkages is confirmed by strong C-O-C stretching vibrations, typically appearing in the 1250–1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) rings would appear in the 1600–1450 cm⁻¹ region.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | Moderate |
| Aromatic Rings | C-H stretch | 3000-3100 (moderate) | Moderate |
| Aromatic Rings | C=C stretch | 1450-1600 (multiple bands) | Strong |
| Ether Linkages | C-O-C stretch | 1000-1250 (strong) | Moderate |
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region (approx. 6.8–8.1 ppm) would be complex, showing signals for the 13 aromatic protons. The protons on the benzoic acid ring adjacent to the carboxyl group would be the most downfield in this region. The two sets of protons on the ethoxy (-OCH₂CH₂O-) bridge would appear as two distinct triplets around 4.0-4.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all 21 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The 18 aromatic carbons would resonate in the 115–165 ppm range, with carbons attached to oxygen atoms appearing further downfield. The two methylene (B1212753) (-CH₂-) carbons of the ethoxy bridge would be found in the 60–70 ppm region.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. COSY would confirm the coupling between the two adjacent methylene groups in the ethoxy chain. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C spectra.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10.0 | broad singlet | 1H |
| Ar-H (benzoic acid, ortho to -COOH) | 8.0-8.2 | doublet | 2H |
| Ar-H (benzoic acid, ortho to -O) | 6.9-7.1 | doublet | 2H |
| Ar-H (phenoxy groups) | 6.8-7.5 | multiplet | 9H |
| Ar-O-CH₂- | 4.3-4.5 | triplet | 2H |
Table 3: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 170-180 |
| Ar-C (quaternary, attached to O) | 150-165 |
| Ar-C (quaternary, other) | 120-140 |
| Ar-CH | 115-135 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula for this compound is C₂₁H₁₈O₅, corresponding to a monoisotopic mass of approximately 350.1154 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn confirms the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Alpha-cleavage at the ether linkages: Cleavage of the C-O bonds in the ethoxy chain is a probable fragmentation pathway. This would lead to fragments corresponding to the phenoxyphenoxy group and the ethoxybenzoic acid moiety.
Loss of the carboxyl group: As is common for benzoic acids, initial fragmentation may involve the loss of a hydroxyl radical (-OH, M-17), a formyl radical (-CHO, M-29), or a carboxyl radical (-COOH, M-45). docbrown.info Decarboxylation (loss of CO₂, M-44) is also a common pathway for benzoic acid derivatives. sci-hub.se
Cleavage of the diphenyl ether bond: The bond between the two central phenyl rings could also cleave, generating ions corresponding to phenoxy and substituted phenoxy fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (approx.) | Possible Fragment Identity |
|---|---|
| 350 | [M]⁺ (Molecular Ion) |
| 305 | [M - COOH]⁺ |
| 183 | [C₆H₅OC₆H₄O]⁺ |
| 167 | [HOOC-C₆H₄-OCH₂CH₂]⁺ |
| 121 | [HOOC-C₆H₄]⁺ |
| 93 | [C₆H₅O]⁺ |
X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis
It is highly probable that in the solid state, the molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. rsc.org This is a characteristic packing motif for carboxylic acids. The dihedral angles between the planes of the three aromatic rings and the conformation of the flexible ethoxy chain would be determined by a balance of intramolecular steric effects and intermolecular packing forces within the crystal lattice. The ether linkages allow for significant conformational flexibility, and the final solid-state structure would represent the lowest energy conformation under the crystallization conditions.
Electronic Spectroscopy (UV-Vis) for Elucidating Chromophoric Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric properties. The chromophores in this compound are the three substituted benzene rings.
The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, likely between 200 and 300 nm. These absorptions correspond primarily to π → π* electronic transitions within the aromatic systems. The presence of oxygen-containing substituents (ether and carboxyl groups) acting as auxochromes would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum would likely be a composite of the electronic transitions of the phenoxy and benzoic acid moieties, resulting in one or more broad absorption bands. The exact position of the maximum absorption (λmax) and the molar absorptivity would be dependent on the solvent used, due to solvent-solute interactions. physchemres.org
Table 5: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Associated Transition |
|---|---|---|
| Ethanol/Methanol | ~250-280 | π → π* |
Computational Chemistry and Theoretical Investigations of 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP) are employed to solve the electronic Schrödinger equation, providing information about molecular geometry and energy. wikipedia.orgq-chem.com
Density Functional Theory (DFT) has become a popular method due to its favorable balance of computational cost and accuracy. It calculates the electronic structure of a molecule based on its electron density. For a molecule like 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict optimized bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. researchgate.netresearchgate.net
Møller-Plesset Perturbation Theory is a post-Hartree-Fock method that improves upon the basic Hartree-Fock approximation by including electron correlation effects. wikipedia.orgq-chem.com Second-order Møller-Plesset theory (MP2) is a widely used level of this theory that provides a higher level of accuracy for calculating correlation energy, which is crucial for describing non-covalent interactions within the molecule. q-chem.comrsc.org While computationally more demanding than DFT, MP2 can offer more reliable results for systems where electron correlation is significant. q-chem.com
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich phenoxy-phenyl ether moieties, while the LUMO may be distributed over the benzoic acid portion, particularly the carboxylic acid group.
Table 1: Illustrative Frontier Orbital Data for Aromatic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| Benzoic Acid | -7.12 | -1.25 | 5.87 | High Stability |
| 4-Nitrobenzoic Acid | -8.01 | -3.15 | 4.86 | More Reactive |
| 4-Methoxybenzoic Acid | -6.58 | -0.98 | 5.60 | High Stability, Electron Donating |
Note: The data in this table is illustrative and based on typical values for related compounds to demonstrate the concepts. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
This analysis provides a quantitative measure of intramolecular interactions through the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov In this compound, NBO analysis could reveal:
Charge Delocalization: The extent to which electron density is shared across the aromatic rings and the ether linkages, which influences the molecule's electronic properties and reactivity.
Intramolecular Hydrogen Bonding: Potential weak hydrogen bonds, for instance, between the carboxylic acid proton and a nearby ether oxygen, which would be identified by donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netwalisongo.ac.id
The MEP map uses a color scale to represent the electrostatic potential:
Red: Regions of high electron density and negative electrostatic potential, indicating sites prone to attack by electrophiles (e.g., protons).
Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to attack by nucleophiles.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, making them the primary sites for protonation and hydrogen bonding. researchgate.net The acidic proton of the carboxyl group would be a region of high positive potential (blue). The aromatic rings would exhibit moderately negative potential above and below the plane of the rings due to the π-electron clouds.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While quantum chemical calculations typically focus on a single, static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules, to model its movement and conformational changes. researchgate.netajchem-a.com
For a flexible molecule like this compound, with its rotatable ether linkages, MD simulations are essential for understanding:
Conformational Landscape: Identifying the range of accessible shapes (conformations) the molecule can adopt in solution and the relative populations of these conformations.
Solvation Effects: How the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bond networks around the carboxylic acid head group. researchgate.net
Flexibility and Folding: Characterizing the motion of the phenoxy-phenyl ether "tail" relative to the benzoic acid "head," which can influence how the molecule interacts with other molecules or surfaces.
Theoretical Prediction of Acidity Constants (pKa) and Related Proton Transfer Equilibria
The acidity constant (pKa) is a critical parameter for any carboxylic acid, as it determines its ionization state at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.
This involves several steps:
Performing geometry optimization and frequency calculations for both the protonated (acidic) and deprotonated (conjugate base) forms of the molecule.
Using a continuum solvation model (like the Polarizable Continuum Model, PCM) to account for the stabilizing effect of the solvent on the ions.
Calculating the Gibbs free energy of the reaction in the solution phase.
The pKa can then be derived from the calculated ΔG. For this compound, the presence of the electron-donating ether and phenoxy groups would be expected to influence its acidity relative to unsubstituted benzoic acid.
Reactivity Descriptors and Computational Prediction of Reaction Pathways
From the energies of the frontier orbitals and other quantum chemical data, a range of "global reactivity descriptors" can be calculated to provide a quantitative understanding of a molecule's reactivity. researchgate.net These descriptors help in predicting how a molecule will behave in a chemical reaction.
Table 2: Key Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A softer molecule is more reactive. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. |
Source: Formulas are derived from conceptual DFT. researchgate.net
By calculating these descriptors for this compound, one can quantitatively assess its stability and susceptibility to different types of reactions. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. These parameters, combined with MEP analysis, can be used to predict the most likely pathways for reactions such as esterification, amidation, or electrophilic aromatic substitution.
Design, Synthesis, and Characterization of Derivatives and Analogues of 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid
Principles of Molecular Design for Structural Modification and Diversification of Aryl Ether Benzoic Acids
The molecular design of derivatives based on the 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid scaffold is guided by established principles of medicinal chemistry and materials science. The goal is to systematically alter the compound's size, shape, electronic distribution, and flexibility to fine-tune its properties. stereoelectronics.orgnih.gov Modifications typically target one of three key regions: the terminal phenoxy ring, the central phenoxy ring linked to the ethoxy spacer, and the benzoic acid moiety.
Key Molecular Design Strategies:
Substitution on Aromatic Rings: Introducing substituents onto the phenoxy rings is a primary strategy for diversification. The nature of the substituent—whether electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., halo, nitro)—can significantly alter the electronic properties of the molecule. This, in turn, influences intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for the material's or molecule's function. researchgate.net
Modification of the Linker: The ethoxy spacer connecting the phenoxyphenoxy group to the benzoic acid plays a significant role in determining the spatial relationship between these two key moieties. Strategies include altering the length of the alkyl chain (e.g., propoxy, butoxy) to increase or decrease flexibility and the distance between the terminal groups. Introducing rigidity into the linker, for example, by incorporating aromatic or cyclic aliphatic units, can also dramatically affect the molecular conformation. nih.gov
Functionalization of the Carboxylic Acid: The benzoic acid group is a primary site for interaction, capable of acting as a hydrogen bond donor and acceptor. stereoelectronics.org It can be converted into various derivatives, such as esters, amides, or hydrazides, to modify its acidity, polarity, and hydrogen bonding patterns. researchgate.netresearchgate.net This modification can profoundly impact the molecule's solubility and how it interacts with its environment. nih.gov
Synthetic Strategies for Introducing Varied Substituents on the Phenoxyphenoxy and Benzoic Acid Moieties
The synthesis of analogues of this compound relies on a range of established organic reactions. The modular nature of the molecule allows for the separate synthesis of substituted precursors that are later combined to form the final derivatives.
A common retrosynthetic approach involves disconnecting the molecule at its ether linkages. A typical forward synthesis might involve:
Preparation of a substituted 4-phenoxyphenol (B1666991).
Alkylation of this phenol (B47542) with a suitable difunctional electrophile (e.g., 1,2-dibromoethane (B42909) or ethyl 2-bromoacetate).
Reaction of the resulting intermediate with a substituted 4-hydroxybenzoic acid ester.
Final hydrolysis of the ester to yield the target benzoic acid.
Introducing Substituents on the Phenoxyphenoxy Moiety: Substituents can be introduced on the terminal phenol or the central hydroquinone-derived ring before the key etherification steps. For example, a substituted phenol can be coupled with a para-dihalobenzene using a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, which often uses a copper catalyst. google.com
Table 1: Representative Synthetic Reactions for Moiety Modification
| Target Moiety | Synthetic Strategy | Reaction Type | Example Reagents |
|---|---|---|---|
| Phenoxyphenoxy Rings | Halogenation | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), Cl₂ |
| Phenoxyphenoxy Rings | Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ |
| Phenoxyphenoxy Rings | Ullmann Condensation | Nucleophilic Aromatic Substitution | Substituted Phenol, 4-Chlorobenzoic acid, Cu catalyst chemicalbook.com |
| Benzoic Acid | Esterification | Fischer Esterification | Alcohol (e.g., EtOH), H₂SO₄ catalyst |
| Benzoic Acid | Amidation | Coupling Reaction | Amine, Coupling agents (e.g., DCC, EDC) |
| Ethoxy Linker | Williamson Ether Synthesis | Nucleophilic Substitution | Substituted Phenol, Bromoalkoxybenzoate ester, Base (e.g., K₂CO₃) mdpi.com |
Modification of the Benzoic Acid Moiety: The carboxylic acid group is readily transformed. Fischer esterification with various alcohols can produce a library of esters. nih.gov Alternatively, the acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with amines or hydrazines to yield amides or hydrazides, respectively. nih.govresearchgate.net
Stereoselective Synthesis of Chiral Analogues (if applicable)
The parent compound, this compound, is achiral. However, chirality can be introduced by modifying the ethoxy linker. For instance, replacing the ethoxy group with a propoxy group and introducing a methyl substituent on the linker, as seen in the related compound Pyriproxyfen (B1678527) (2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine), creates a stereocenter. nih.govnih.gov The synthesis of such chiral analogues requires stereoselective methods to control the absolute configuration of the newly formed chiral center.
Common strategies for stereoselective synthesis include:
Use of Chiral Starting Materials: A straightforward approach involves starting with an optically pure building block. For example, enantiomerically pure (R)- or (S)-propylene oxide or ethyl lactate (B86563) can be used to introduce a chiral propoxy linker.
Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction. For example, asymmetric reduction of a ketone precursor to the linker or asymmetric alkylation could establish the desired stereocenter. jocpr.com
Biocatalysis: Enzymes can offer extremely high levels of stereoselectivity under mild reaction conditions. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor, or a transaminase could be used to produce a chiral amine that is later incorporated into the structure. jocpr.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
The development of stereoselective routes is crucial as different enantiomers of a chiral molecule often exhibit distinct properties. researchgate.net
Influence of Structural Modifications on Spectroscopic Signatures and Molecular Conformation
Structural modifications to the this compound skeleton directly impact its spectroscopic properties (e.g., NMR, IR) and molecular conformation. These analytical techniques are essential for confirming the successful synthesis of analogues and for understanding their three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of aromatic protons are sensitive to the electronic nature of substituents. Electron-withdrawing groups (e.g., -NO₂, -Cl) will generally shift the signals of nearby aromatic protons downfield (to a higher ppm value), while electron-donating groups (e.g., -OCH₃, -CH₃) will shift them upfield. researchgate.net Modifications to the ethoxy linker, such as changing its length or introducing substituents, will alter the chemical shifts and coupling patterns of the methylene (B1212753) protons.
¹³C NMR: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by substituents. The carbonyl carbon of the benzoic acid group is particularly diagnostic and its chemical shift will change upon conversion to an ester or amide. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
The carboxylic acid O-H stretch appears as a very broad band, typically in the 2500-3300 cm⁻¹ region.
The C=O (carbonyl) stretch of the benzoic acid is a strong, sharp peak around 1680-1710 cm⁻¹. Conversion to an ester will shift this peak to a higher frequency (approx. 1730-1750 cm⁻¹), while conversion to an amide will shift it to a lower frequency (approx. 1630-1690 cm⁻¹). nih.gov
The C-O stretches of the aryl ether linkages typically appear in the 1200-1250 cm⁻¹ region.
Molecular Conformation: The flexibility of the aryl ether backbone allows for multiple low-energy conformations. The dihedral angles between the aromatic rings are influenced by the nature of the substituents. Bulky groups in the ortho positions can create steric hindrance, forcing the rings to twist relative to each other. acs.org Computational modeling is often used in conjunction with spectroscopic data (like NOE in NMR) to determine the preferred molecular conformation in solution. Altering the linker length or rigidity directly controls the spatial positioning of the terminal functional groups. nih.gov
Development of Libraries of this compound Analogues for Academic Screening Purposes
The systematic exploration of structure-property relationships necessitates the synthesis of collections, or "libraries," of related compounds. Rather than synthesizing compounds one by one, parallel synthesis techniques are often employed to generate a diverse set of analogues efficiently.
The modular structure of this compound is well-suited for this approach. A typical strategy would involve:
Scaffold Synthesis: A common intermediate, such as 4-[2-(4-hydroxyphenoxy)ethoxy]benzoic acid ethyl ester, is synthesized on a larger scale.
Parallel Diversification: This common intermediate is then reacted in parallel with a diverse set of building blocks. For example, it could be reacted with a library of substituted aryl halides in an array of separate reaction vessels to create a variety of terminal ether linkages.
Final Modification: A final reaction step, such as the hydrolysis of the ester group to the carboxylic acid, can be performed on all the compounds simultaneously.
This strategy allows for the rapid generation of dozens or even hundreds of distinct analogues, each with a unique substitution pattern. These libraries are invaluable for academic screening, where they can be tested to identify compounds with interesting biological activities or material properties, providing a foundation for further, more focused research. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid and Its Analogues Non Clinical Context
Methodologies for Investigating Structure-Activity Relationships
Several powerful in silico techniques are employed to elucidate the complex interplay between a molecule's structure and its activity. These methodologies provide a theoretical framework for predicting the activity of novel compounds and for understanding the underlying molecular determinants of these interactions.
Quantitative Structure-Activity Relationships (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activity. For a series of analogues of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov By correlating these descriptors with the observed activity of the compounds, a predictive model can be developed. For instance, a QSAR model might reveal that increasing the hydrophobicity of the phenoxyphenoxy group leads to a corresponding increase in a particular molecular interaction, while the introduction of bulky substituents on the benzoic acid ring may be detrimental. These models are invaluable for prioritizing the synthesis of new analogues and for gaining insights into the mechanism of interaction. nih.gov
Pharmacophore Modeling: Pharmacophore modeling is a ligand-based drug design approach that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. nih.govnih.gov For this compound and its analogues, a pharmacophore model would typically be generated by aligning a set of active compounds and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com The resulting pharmacophore represents a 3D hypothesis of the key interaction points. This model can then be used to virtually screen large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements, a process known as scaffold hopping. nih.gov The pharmacophore for this class of compounds would likely include a hydrophobic feature corresponding to the diaryl ether moiety, a hydrogen bond acceptor in the ethoxy linkage, and a hydrogen bond donor/acceptor or aromatic feature from the benzoic acid group.
Rational Design of Analogues Based on In Silico Predictions and Structural Insights
The insights gained from QSAR and pharmacophore modeling provide a solid foundation for the rational design of new analogues of this compound. This approach moves beyond traditional trial-and-error synthesis, allowing for a more targeted and efficient exploration of chemical space.
In silico predictions guide the modification of the parent structure in several ways:
Substitution Analysis: Based on QSAR models, specific substitutions on the aromatic rings can be proposed to enhance desired properties. For example, if a model indicates that electron-withdrawing groups on the terminal phenoxy ring are beneficial, analogues with chloro, fluoro, or trifluoromethyl substituents could be designed. mdpi.com
Scaffold Hopping: Pharmacophore models can inspire the design of entirely new molecular scaffolds that retain the key pharmacophoric features but possess different core structures. This can lead to the discovery of novel chemical series with improved properties.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physicochemical properties. For instance, the carboxylic acid group of the benzoic acid moiety could be replaced with a tetrazole or a hydroxamic acid to explore different interaction modes or to modulate properties like acidity and membrane permeability.
Structural insights from techniques like X-ray crystallography of related compounds in complex with their targets can provide a more detailed, structure-based approach to analogue design. nih.gov Even in the absence of a specific target structure for this compound, general principles of molecular recognition can be applied to guide the design process.
Analysis of Key Pharmacophoric Features and Their Contribution to Molecular Interactions
A detailed analysis of the pharmacophoric features of this compound reveals several key elements that likely contribute to its molecular interactions:
Diaryl Ether Moiety: The two phenyl rings linked by an ether oxygen form a large, relatively rigid, and hydrophobic region. This part of the molecule is likely to engage in hydrophobic and van der Waals interactions with complementary pockets in a binding site. The flexibility of the ether linkage allows for some conformational adaptation.
Ethoxy Linker: The two-carbon ethoxy chain provides a degree of flexibility, allowing the hydrophobic diaryl ether and the polar benzoic acid moieties to adopt optimal orientations for binding. The ether oxygen in this linker can also act as a hydrogen bond acceptor.
Benzoic Acid Group: This terminal group is a key interaction site. The carboxylic acid can act as both a hydrogen bond donor and acceptor. Its aromatic ring can participate in π-π stacking or hydrophobic interactions. The pKa of the carboxylic acid will determine its ionization state at a given pH, which can significantly influence its interaction profile.
Assessment of Conformational Preferences and Molecular Flexibility on Interaction Profiles
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a target. This compound possesses several rotatable bonds, particularly in the ethoxy linker and around the ether linkages, which gives it considerable conformational flexibility.
Conformational analysis is used to identify the low-energy, and therefore most probable, conformations of the molecule. nih.govnih.gov This can be achieved through computational methods such as molecular mechanics or quantum mechanics calculations. Understanding the preferred conformations is essential because the bioactive conformation—the shape the molecule adopts when it binds to its target—is often one of these low-energy states.
Molecular flexibility plays a dual role. On one hand, a flexible molecule can more easily adapt its shape to fit into a binding site, a concept known as "induced fit." On the other hand, too much flexibility can be entropically unfavorable for binding, as the molecule must "freeze" into a single conformation upon binding, which is associated with an energetic penalty. SAR studies often explore the effects of introducing rigidity into a molecule, for example, by replacing a flexible linker with a more constrained one, to test the hypothesis that a specific conformation is preferred for activity.
Computational Ligand-Target Interaction Modeling (Docking, Molecular Dynamics) for Explaining Observed SAR
To gain a more detailed, atomistic understanding of how this compound and its analogues interact with a potential molecular target, computational modeling techniques such as molecular docking and molecular dynamics simulations are employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov A library of analogues of this compound could be docked into the active site of a relevant protein to predict their binding modes and affinities. The results of docking studies can help to explain the observed SAR. For example, if a highly active analogue is predicted to form a specific hydrogen bond that is absent in a less active analogue, this provides a structural rationale for the difference in activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. nih.govnih.gov Starting from a docked pose, an MD simulation can reveal the stability of the binding mode, the flexibility of the ligand and protein, and the role of water molecules in the binding site. etflin.com By simulating the behavior of different analogues in the binding site, researchers can gain a deeper understanding of the energetic and structural factors that govern their interactions. For instance, an MD simulation might show that a particular substitution on the phenoxy ring leads to a more stable and long-lasting interaction with a key amino acid residue in the binding pocket.
These computational methods, when used in conjunction with experimental data, provide a powerful platform for understanding and predicting the structure-activity relationships of this compound and its analogues, thereby guiding the design of new molecules with tailored properties.
Advanced Applications of 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid in Polymer and Materials Science
Role of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid as a Monomer in the Synthesis of High-Performance Polymers (e.g., Poly Ether Ether Ketone, PEEK)
High-performance polymers like Poly Ether Ether Ketone (PEEK) are typically synthesized via a nucleophilic aromatic substitution reaction involving two different monomers, often referred to as an A-A/B-B polycondensation. For instance, the commercial production of PEEK commonly involves the reaction of 4,4'-difluorobenzophenone (B49673) (an A-A type monomer) with the salt of hydroquinone (B1673460) (a B-B type monomer) at high temperatures. google.com
In contrast, this compound is classified as an A-B type monomer. This structure contains both the nucleophilic (the phenoxy group) and electrophilic (the carboxylic acid) functionalities within a single molecule. This intrinsic characteristic allows it to undergo self-polycondensation, providing an alternative pathway to creating poly(aryl ether ketone)s. The polymerization of this monomer proceeds via an electrophilic route, often utilizing Friedel-Crafts chemistry, which can be conducted at significantly lower temperatures than the traditional nucleophilic method. google.com A closely related monomer, 4-(4-phenoxyphenoxy)benzoic acid, is noted as a critical component for this low-temperature electrophilic route to produce PEEK. google.com This alternative synthesis strategy opens up possibilities for creating PEEK-like polymers with varied structures and properties.
| Polymerization Strategy | Monomer Type | Example Monomers | Description |
|---|---|---|---|
| A-A / B-B Polycondensation (Nucleophilic Route) | Two distinct difunctional monomers | A-A: 4,4'-difluorobenzophenone B-B: Hydroquinone | The standard high-temperature industrial method for PEEK synthesis. |
| A-B Polycondensation (Electrophilic Route) | Single difunctional monomer | This compound | A self-polycondensation method allowing for lower reaction temperatures. |
Investigation of Polymerization Mechanisms and Kinetics Involving this compound
The polymerization of this compound proceeds through an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation reaction. google.com In this process, the carboxylic acid group on one monomer molecule is activated, typically by conversion to a more reactive species like an acid chloride or by using a strong acid catalyst system. This activated electrophile then attacks the electron-rich aromatic ring (the phenoxyphenoxy group) of another monomer molecule, forming a stable carbon-carbon bond and creating the characteristic ketone linkage of the polymer backbone. google.com During this reaction, a small molecule, such as hydrogen chloride (HCl) if starting from an acid chloride, is eliminated. google.com
While specific kinetic data for this compound is not extensively documented in public literature, the kinetics of similar polycondensation reactions, such as those involving other hydroxybenzoic acids, have been shown to follow second-order kinetics. researchgate.net The reaction rate is dependent on factors such as monomer concentration, catalyst activity, temperature, and the efficient removal of the reaction byproduct. The self-polycondensation of an A-B monomer avoids the need for perfect stoichiometry between two separate monomers, which can simplify the process of achieving high molecular weight polymers. However, the electrophilic route can sometimes lead to polymers with reactive end-groups, such as benzoic acids, which may have lower thermal stability unless a specific end-capping agent is used. mdpi.com
Tailoring Polymeric Properties through the Incorporation of this compound and its Derivatives
The chemical structure of a monomer is the fundamental determinant of the final properties of a polymer. symeres.com The incorporation of this compound into a polymer backbone is a deliberate strategy to tailor its thermal and mechanical properties. The molecule contains rigid phenoxy-phenyl groups that contribute to high strength and thermal stability, similar to standard PEEK. However, it also possesses a flexible ethoxy (-O-CH2-CH2-O-) spacer.
This flexible linker increases the rotational freedom of the polymer chain. Compared to the entirely rigid backbone of standard PEEK, this modification is expected to have several key effects:
Lower Glass Transition Temperature (Tg): Increased chain flexibility allows the polymer to transition from a glassy to a rubbery state at a lower temperature.
Improved Processability: A lower Tm and the increased flexibility can reduce the melt viscosity of the polymer, allowing it to be processed (e.g., by injection molding or extrusion) at lower temperatures. researchgate.net
Enhanced Ductility: The less rigid chain structure may allow for greater elongation before failure, potentially increasing the toughness of the material.
| Property | Standard PEEK | Expected Property of Polymer from this compound | Structural Rationale for Change |
|---|---|---|---|
| Glass Transition Temp. (Tg) | ~143 °C mdpi.comresearchgate.net | Lower | Flexible ethoxy linkage increases chain mobility. |
| Melting Temp. (Tm) | ~343 °C mdpi.com | Lower | Ethoxy spacer disrupts crystalline packing. |
| Degree of Crystallinity | Semi-crystalline (typically 20-30%) researchgate.net | Lower | Irregular chain structure hinders crystallization. |
| Melt Processability | Requires high temperatures (>350 °C) | Improved (lower temperature processing) | Lower melt viscosity due to increased flexibility. |
| Mechanical Profile | High stiffness, high strength | Increased flexibility and toughness | Less rigid polymer backbone. |
Characterization of Polymer Microstructure and Macromolecular Architecture Resulting from this compound Monomer
Polymers synthesized from this compound are expected to be semi-crystalline thermoplastics. Their microstructure consists of ordered crystalline regions (lamellae) interspersed within a disordered amorphous phase. The specific macromolecular architecture, particularly the degree of crystallinity, is heavily influenced by the monomer's structure and the processing conditions.
The presence of the flexible ethoxy spacer in the monomer unit introduces a "kink" in the polymer chain, which complicates the chain-folding process necessary for crystallization. Consequently, the resulting polymer is likely to exhibit a lower degree of crystallinity compared to standard PEEK, which has a more linear and rigid backbone. um.edu.mt This altered microstructure directly impacts the material's macroscopic properties, including its density, stiffness, and thermal behavior.
Several analytical techniques are employed to characterize this microstructure:
Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions, such as the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm). The heat of fusion measured during melting can be used to quantify the degree of crystallinity. um.edu.mt
X-ray Diffraction (XRD): Provides detailed information about the crystalline structure. Sharp diffraction peaks indicate ordered crystalline domains, while broad halos are characteristic of the amorphous phase. The relative areas of these features can be used to calculate the percentage of crystallinity. um.edu.mt
Raman Spectroscopy: This technique is also sensitive to the degree of crystallinity in PEEK and can be used to correlate crystalline structure with mechanical properties. um.edu.mt
| Characterization Technique | Information Obtained |
|---|---|
| Differential Scanning Calorimetry (DSC) | Measures glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures; quantifies degree of crystallinity. |
| X-ray Diffraction (XRD) | Identifies crystalline structure and calculates the percentage of crystallinity from diffraction patterns. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and spherulitic structures of the polymer. |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties (storage modulus, loss modulus) as a function of temperature, providing insight into Tg and other transitions. |
Exploration of Novel Polymeric Materials with Enhanced Thermal, Mechanical, or Optical Properties
The use of this compound, either as a homopolymer or as a comonomer with traditional PEEK precursors, enables the creation of novel polymeric materials with tailored performance profiles. By strategically incorporating this monomer, engineers can develop materials that bridge the property gaps left by existing high-performance polymers.
The primary enhancement offered by this monomer is improved processability. Materials with lower melting temperatures and reduced melt viscosity are highly desirable for complex manufacturing processes like fused granulate fabrication (FGF) or other forms of additive manufacturing, where high viscosity can lead to poor interlayer adhesion and reduced part strength. um.edu.mtresearchgate.net Polymers incorporating this flexible monomer could be processed at lower energy inputs and with less thermal stress on the final part, potentially leading to components with improved dimensional stability. nih.gov
Furthermore, by copolymerizing this compound with monomers that form more rigid polymers, a family of materials with a spectrum of properties can be developed. For example, adding small amounts of this monomer to a standard PEEK formulation could slightly reduce stiffness and increase toughness, making the resulting material more impact-resistant. This approach allows for the fine-tuning of the balance between thermal resistance and mechanical flexibility, creating materials optimized for specific applications in aerospace, medical devices, and electronics where a unique combination of properties is required. researchgate.netnih.gov
Mechanistic Investigations Beyond Synthesis and Polymerization for 4 2 4 Phenoxyphenoxy Ethoxy Benzoic Acid
Elucidation of Degradation Pathways under Controlled Environmental Conditions (e.g., Photodegradation, Hydrolytic Stability)
Understanding the degradation pathways of 4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid is fundamental to predicting its environmental longevity. Key pathways include hydrolytic cleavage and photodegradation.
Hydrolytic Stability The molecular structure of this compound, characterized by stable ether linkages, suggests a significant resistance to hydrolysis. Studies on the structurally similar pesticide, pyriproxyfen (B1678527), which shares the phenoxyphenoxy ethoxy backbone, support this hypothesis. Pyriproxyfen has been shown to be exceptionally stable in aqueous solutions across a range of environmental pH values. fao.orgpiat.org.nz In sterile aqueous buffers at pH levels of 4.0, 7.0, and 9.0, no significant degradation of pyriproxyfen was detected after 7 days at 50°C, leading to a calculated half-life of over 200 days. fao.org This high stability is attributed to the robustness of the ether bonds that connect the aromatic rings. Given these findings, it is anticipated that this compound would exhibit similarly high hydrolytic stability under typical environmental conditions.
Table 1: Hydrolytic Stability of the Structurally Related Compound Pyriproxyfen
| pH | Temperature (°C) | Observation Period | Calculated Half-Life | Reference |
|---|---|---|---|---|
| 4.0, 7.0, 9.0 | 50 | 7 days | > 200 days | fao.org |
| 5.0, 7.0, 9.0 | 25 | 30 days | > 200 days | fao.org |
Photodegradation In contrast to its hydrolytic stability, the aromatic nature of this compound suggests a susceptibility to photodegradation. The presence of multiple phenyl rings allows for the absorption of ultraviolet (UV) radiation, which can initiate photochemical reactions. Research on other aromatic benzoic acid derivatives has demonstrated that photodegradation can be a significant pathway, particularly through advanced oxidation processes (AOPs). For instance, the degradation of 2-(4-hydroxyphenylazo)benzoic acid has been studied using UV irradiation in the presence of hydrogen peroxide or sodium hypochlorite. journalcsij.comresearchgate.net
For this compound, photodegradation could proceed through several mechanisms, including the cleavage of the ether linkages or the oxidation of the aromatic rings, leading to the formation of various transformation products. Studies on pyriproxyfen on soil surfaces under natural sunlight have shown photodegradation half-lives ranging from 10.3 to 21 weeks, confirming that this is a viable environmental degradation route for this class of compounds. mdpi.com
Studies on Reactivity with Common Chemical Species and Environmental Radicals
The reactivity of this compound with common environmental radicals, such as reactive oxygen species (ROS), is a key factor in its transformation in atmospheric and aquatic systems. While direct studies on this specific molecule are limited, research on analogous structures provides significant insight.
Investigations into 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs), which also contain phenoxy and benzoic acid moieties, have explored their interactions with ROS. nih.gov These studies utilized methods like chemiluminescence and electron spin resonance to determine the reactivity of these compounds. The findings indicate that PBADs can act as direct scavengers of highly reactive species like the hydroxyl radical (HO•) and singlet oxygen (¹O₂). nih.gov However, they showed little to no reactivity with the superoxide (B77818) radical (O₂•⁻). nih.gov The measured rate constants for the quenching of singlet oxygen by PBADs were found to be in the range of (0.8–2.6) x 10⁸ M⁻¹ s⁻¹, indicating a significant interaction. nih.gov These results suggest that this compound likely shares this reactivity profile, capable of interacting with potent environmental oxidants, which would contribute to its transformation in the environment.
Table 2: Reactivity of Structurally Similar Compounds (PBADs) with Reactive Oxygen Species (ROS)
| Reactive Oxygen Species | Observed Reactivity | Rate Constant (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl Radical (HO•) | Direct scavenging | Not specified | nih.gov |
| Singlet Oxygen (¹O₂) | Direct scavenging / Quenching | (0.8–2.6) x 10⁸ | nih.gov |
| Superoxide Radical (O₂•⁻) | No direct scavenging | Not applicable | nih.gov |
Investigation of Potential for Self-Assembly or Supramolecular Interactions in Solution and Solid State
The molecular structure of this compound contains functional groups capable of engaging in non-covalent interactions, leading to self-assembly and the formation of supramolecular structures. The terminal carboxylic acid group is the primary driver for these interactions.
In both solution and the solid state, carboxylic acids are well-known to form highly stable hydrogen-bonded dimers. mdpi.com This occurs through the formation of a robust acid-acid supramolecular homosynthon, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds. This dimerization is a dominant feature in the crystal structures of many benzoic acid derivatives. mdpi.comnih.gov
Beyond this primary interaction, the ether oxygen atoms within the ethoxy chain of this compound can act as hydrogen bond acceptors. This allows for the formation of more complex, extended networks. For example, the ether oxygens could interact with the carboxylic acid groups of adjacent molecules, potentially leading to the formation of catemeric chains or layered structures. The large, relatively planar phenoxyphenyl groups may also engage in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies in the solid state. The interplay of these various interactions—hydrogen bonding and π-π stacking—dictates the ultimate crystal packing and physical properties of the compound.
Development of Analytical Methods for Tracing the Environmental Fate and Transformation Products
To effectively monitor this compound and its degradation products in environmental samples, robust analytical methods are required. The development of such methods typically involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis.
High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is a standard technique for the analysis of this type of aromatic acid. researchgate.net For complex environmental matrices like soil or water, a preliminary extraction step is necessary. This can be achieved using solvents such as ethyl acetate (B1210297), followed by a cleanup procedure to remove interfering co-extractives. researchgate.net Column chromatography is a common cleanup technique. researchgate.net
For more sensitive and selective detection, especially at trace environmental concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS allows for the accurate identification and quantification of not only the parent compound but also its potential transformation products, such as hydroxylated derivatives or products resulting from ether bond cleavage. Advanced sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), may also be adapted to streamline the extraction and cleanup process from various environmental samples. uniroma1.it
Table 3: Potential Analytical Methods for Environmental Fate Studies
| Technique | Detector | Sample Matrix | Key Steps | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water, Soil, Biological Tissues | Solvent Extraction (e.g., Ethyl Acetate), Column Chromatography Cleanup | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap) | Water, Soil, Sediment | Solid-Phase Extraction (SPE) or QuEChERS for sample prep | uniroma1.it |
| Fluorometry | Fluorescence Detector | Water | Direct measurement in acidic media after extraction | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
